(5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(2-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with a complex structure It features a chlorophenyl group, a methoxyphenyl group, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4H-imidazol-4-one: Lacks the methoxyphenyl group.
5-[(E)-1-(4-Methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one: Lacks the chlorophenyl group.
Uniqueness
2-(2-Chlorophenyl)-5-[(E)-1-(4-methoxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)10-15-17(21)20-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)/b15-10+ |
InChI Key |
YOABVVANAIRPDN-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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